1-(2-Methylpropane-2-sulfinyl)butane

Description

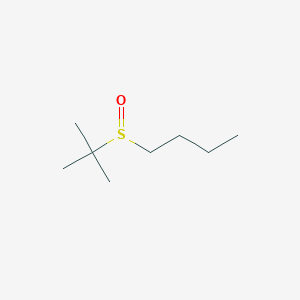

1-(2-Methylpropane-2-sulfinyl)butane is a sulfoxide compound characterized by a butane backbone substituted with a 2-methylpropane-2-sulfinyl group (a sulfur atom bonded to two methyl groups, an oxygen atom, and the butane chain). Sulfoxides like this are polar molecules due to the sulfinyl group (S=O), which imparts unique physicochemical properties such as higher boiling points and solubility in polar solvents compared to non-polar analogs.

Properties

CAS No. |

13153-04-3 |

|---|---|

Molecular Formula |

C8H18OS |

Molecular Weight |

162.30 g/mol |

IUPAC Name |

1-tert-butylsulfinylbutane |

InChI |

InChI=1S/C8H18OS/c1-5-6-7-10(9)8(2,3)4/h5-7H2,1-4H3 |

InChI Key |

DGBVQXCCEZOOKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Enantiopure tert-butanesulfinamide can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate, followed by disulfide bond cleavage by lithium amide . The chiral ligand used together with vanadyl acetylacetonate is prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .

Industrial Production Methods: Industrial production methods for tert-butanesulfinamide typically involve large-scale synthesis using similar enantioselective oxidation and disulfide bond cleavage processes, optimized for higher yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropane-2-sulfinyl)butane undergoes various types of reactions, including:

Oxidation: Enantioselective oxidation to form thiosulfinate.

Reduction: Reduction reactions to form corresponding amines.

Substitution: Nucleophilic substitution reactions where nucleophiles add diastereoselectively over the imine group.

Common Reagents and Conditions:

Oxidation: Vanadyl acetylacetonate and chiral ligands.

Reduction: Lithium amide.

Substitution: Nucleophiles and electrophilic addition conditions.

Major Products:

Scientific Research Applications

1-(2-Methylpropane-2-sulfinyl)butane is extensively used in scientific research, particularly in:

Chemistry: As a chiral auxiliary in asymmetric synthesis for the production of enantiopure amines.

Biology: In the synthesis of biologically active compounds and natural products.

Medicine: For the development of therapeutic agents and drug synthesis.

Industry: In the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(2-Methylpropane-2-sulfinyl)butane exerts its effects involves its role as a chiral auxiliary. It facilitates the diastereoselective addition of nucleophiles over the imine group, with the tert-butanesulfinyl group acting as a chiral auxiliary . This group is also a protecting group, which can be removed by hydrochloric acid to form the desired chiral amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-Methylpropane-2-sulfinyl)butane with structurally or functionally related compounds from the provided evidence. While direct data on the target compound is absent, inferences are drawn based on chemical principles and analogs.

Functional Group Comparison

Sulfoxides vs. Sulfonates :

Sulfoxides vs. Ethers :

Structural Analogs

Butane Derivatives :

- Butane, 2-methoxy-2-methyl- () shares a branched butane chain but substitutes the sulfinyl group with a methoxy group. The methoxy ether is less polar (boiling point ~311.9 K at 493.15 kPa) compared to hypothetical sulfoxides, which typically have higher boiling points due to stronger dipole interactions .

Chlorinated Alkanes :

Physicochemical Properties (Hypothetical Data)

| Compound | Functional Group | Boiling Point (Est.) | Solubility (Est.) | Polarity (Est.) |

|---|---|---|---|---|

| This compound | Sulfinyl (S=O) | ~420–450 K | High in polar solvents | High |

| Sodium 2-methylprop-2-ene-1-sulphonate | Sulfonate (SO₃⁻) | >500 K (decomposes) | Very high in water | Very high |

| 1-(2-Methoxyethoxy)Butane | Ether (C-O-C) | ~390–410 K | Moderate in polar solvents | Moderate |

| Butane, 2-methoxy-2-methyl- | Ether (C-O-C) | ~311.9 K (at 493 kPa) | Low in water | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.